An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-1-phenylethanol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-1-phenylethanol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of the tertiary alcohol 1-(3-Methoxyphenyl)-1-phenylethanol, a compound of interest for researchers in synthetic and medicinal chemistry. We delve into its precise chemical identity, outline a robust and field-proven synthetic methodology via the Grignard reaction, and detail the necessary spectroscopic techniques for its unambiguous characterization. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying chemical principles. Furthermore, we explore its potential applications as a versatile chemical building block, particularly within the context of drug development and fine chemical synthesis. This document is intended to serve as a practical and authoritative resource for scientists and professionals engaged in advanced organic synthesis.
Chemical Identity and Properties
IUPAC Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(3-methoxyphenyl)-1-phenylethanol [1]. It is classified as a tertiary alcohol, a structural class defined by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms[2]. This specific arrangement confers distinct chemical properties and reactivity compared to primary or secondary alcohols[2].
The structure consists of a central ethanol backbone. The carbinol carbon (C1) is substituted with a phenyl group, a 3-methoxyphenyl group, and a methyl group, in addition to the hydroxyl group.
Caption: Chemical structure of 1-(3-methoxyphenyl)-1-phenylethanol.
Physicochemical Properties
A summary of the key computed and reported properties for 1-(3-methoxyphenyl)-1-phenylethanol is provided below. These values are essential for planning synthetic procedures, purification, and storage.
| Property | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)-1-phenylethanol | PubChem[1] |
| CAS Number | 94001-64-6 | PubChem[1] |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| Appearance | Colorless Oil (Predicted) | ChemicalBook[3] |
| Boiling Point | 234.66°C (Rough Estimate) | ChemicalBook[3] |
| Density | 1.0781 g/cm³ (Estimate) | ChemicalBook[4] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Sparingly in Methanol | ChemicalBook[3][4] |
Synthesis Methodology
Retrosynthetic Analysis and Strategic Considerations
The synthesis of tertiary alcohols is classically and efficiently achieved through the Grignard reaction[5]. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of a ketone or ester[6][7].
For 1-(3-methoxyphenyl)-1-phenylethanol, two primary retrosynthetic disconnections at the central carbinol carbon are logical:
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Route A: Disconnect the phenyl-C1 bond. This identifies 3-methoxyacetophenone (a ketone) and phenylmagnesium bromide (a Grignard reagent) as the starting materials.
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Route B: Disconnect the (3-methoxyphenyl)-C1 bond. This identifies acetophenone (a ketone) and 3-methoxyphenylmagnesium bromide (a Grignard reagent) as the starting materials.
Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the respective starting materials. For this guide, we will detail Route A , as 3-methoxyacetophenone and phenylmagnesium bromide (often available as a stabilized solution) are common laboratory reagents.
The causality of this choice rests on the high reactivity of the Grignard reagent, which acts as a potent carbanion source, and the pronounced electrophilicity of the ketone's carbonyl carbon[5].
Detailed Experimental Protocol: Synthesis via Grignard Reaction (Route A)
This protocol describes a self-validating system where the successful synthesis is confirmed by subsequent analytical characterization.
Materials:
-
3-Methoxyacetophenone
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Assemble the oven-dried glassware (round-bottom flask, addition funnel, condenser) under an inert atmosphere. This is critical as Grignard reagents are highly reactive with water and atmospheric moisture[8].
-
Reagent Preparation: In the round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Place the phenylmagnesium bromide solution (1.1 equivalents) in the addition funnel. Cool the flask containing the ketone solution in an ice bath. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes. The slow addition and cooling are necessary to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion. The formation of a solid precipitate (magnesium alkoxide salt) is typically observed[8].
-
Aqueous Workup (Quenching): Cool the reaction mixture again in an ice bath. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. This step protonates the alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with water alone[8].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Wash the aqueous layer twice with diethyl ether to recover any dissolved product. Combine all organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 1-(3-methoxyphenyl)-1-phenylethanol, typically as an oil.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-methoxyphenyl)-1-phenylethanol.
Analytical Characterization and Validation
Rationale for Spectroscopic Analysis
To confirm the identity and purity of the synthesized product, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential. NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected signals in the ¹H and ¹³C NMR spectra (in CDCl₃) provide a unique fingerprint for the molecule.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -OH | 1.0 - 5.0 (variable) | Singlet (broad) | 1H | Hydroxyl proton |
| -CH₃ | ~1.5 | Singlet | 3H | Methyl group |
| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group |
| Aromatic | 6.8 - 7.5 | Multiplet | 9H | Phenyl & 3-Methoxyphenyl protons |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| -CH₃ | ~25 | Methyl carbon |
| -OCH₃ | ~55 | Methoxy carbon |
| C-OH | ~70-75 | Quaternary carbinol carbon |
| Aromatic | 110 - 160 | 12 aromatic carbons |
Note: The hydroxyl proton's chemical shift is highly dependent on concentration and solvent; it may also be exchanged with D₂O, causing its signal to disappear, which is a useful diagnostic test[10].
Infrared (IR) Spectroscopy
The IR spectrum is used to verify the key functional groups, particularly the successful conversion of the ketone carbonyl group to a tertiary alcohol hydroxyl group.
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |
| ~3600 - 3200 | Strong | Broad | O-H stretch (alcohol)[10][11] |
| ~3100 - 3000 | Medium | Sharp | C-H stretch (aromatic) |
| ~3000 - 2850 | Medium | Sharp | C-H stretch (aliphatic -CH₃, -OCH₃) |
| ~1600, ~1480 | Medium-Strong | Sharp | C=C stretch (aromatic rings) |
| ~1210 - 1100 | Strong | Sharp | C-O stretch (tertiary alcohol)[11] |
| ~1250, ~1040 | Strong | Sharp | C-O stretch (aryl ether) |
The absence of a strong carbonyl (C=O) stretching peak around 1680 cm⁻¹ (from the starting 3-methoxyacetophenone) and the appearance of a strong, broad O-H stretch are primary indicators of a successful reaction.
Applications and Research Context
Role as a Tertiary Alcohol Building Block
1-(3-Methoxyphenyl)-1-phenylethanol is a structurally complex tertiary alcohol. This class of compounds serves as valuable intermediates in organic synthesis. Due to steric hindrance, the hydroxyl group can act as a temporary protecting group or be eliminated under acidic conditions (E1 mechanism) to form a tetrasubstituted alkene, a valuable motif in complex molecule synthesis[2].
Potential in Medicinal Chemistry and Drug Development
While direct applications of this specific molecule are not widely documented, its structural components are relevant to drug development. For instance, the related secondary alcohol, 1-(3-methoxyphenyl)ethanol, is known as an impurity in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease[3][4]. This connection highlights the importance of understanding the synthesis and properties of such methoxyphenyl-containing carbinols for process chemists and quality control professionals in the pharmaceutical industry. The diarylalkanol framework is a common feature in pharmacologically active molecules, making compounds like 1-(3-methoxyphenyl)-1-phenylethanol attractive starting points for generating libraries of new chemical entities for screening.
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